

Reproducibility of Demethylluvangetin's Biological Effects: A Comparative Guide

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Compound of Interest

Compound Name: Demethylluvangetin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for **Demethylluvangetin** and its derivatives, focusing on its anti-cancer and anti-inflammatory properties. By presenting quantitative data from various studies in a standardized format alongside detailed experimental protocols, this document aims to facilitate the reproducibility of key findings and aid in the evaluation of **Demethylluvangetin's** therapeutic potential.

I. Comparative Anti-Cancer Activity

Demethylluvangetin and its acetylated form have demonstrated significant cytotoxic effects against prostate cancer cells. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity in PC-3 Human Prostate Cancer Cells

Compound	IC50 Value (μM)	Cell Cycle Arrest	Apoptosis Induction
5-Demethyltangeretin (5-DTAN)	11.8	G2/M phase	-
5-Acetylated-Demethyltangeretin (5-ATAN)	5.1	G2/M phase	Increased sub-G1 population, DNA laddering
Tangeretin (TAN)	17.2	-	-

Table 2: In Vivo Anti-Tumor Efficacy in PC-3 Cell Xenografts in Nude Mice

Treatment Group (10 mg/kg, daily)	Tumor Volume Inhibition	Tumor Weight Inhibition	Key Observation
Vehicle	-	-	-
5-Demethyltangeretin (5-DTAN)	Significant	Significant	-
5-Acetylated-Demethyltangeretin (5-ATAN)	Significantly stronger than 5-DTAN (p < 0.05)	Significantly stronger than 5-DTAN (p < 0.05)	Enhanced bioavailability and anti-tumor activity

II. Comparative Anti-Inflammatory Activity

4'-Demethylnobiletin, a structurally related demethylated flavonoid, has shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages.

Table 3: Inhibition of Inflammatory Mediators by 4'-Demethylnobiletin (4DN)

Inflammatory Mediator	Inhibition by 4DN (30 μ M)
Nitric Oxide (NO) Production	90-100%
Prostaglandin E2 (PGE2)	98%
Interleukin-1 β (IL-1 β)	92%
Interleukin-6 (IL-6)	99%

III. Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

A. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of compounds on PC-3 prostate cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Cell Seeding:** Plate PC-3 cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Treat the cells with various concentrations of **Demethylluvangetin**, its analogs, or vehicle control for 48 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

B. Wound Healing (Scratch) Assay

This assay is used to assess the effect of compounds on cancer cell migration.^{[6][7][8]}

- **Cell Seeding:** Seed PC-3 cells in a 6-well plate and grow to form a confluent monolayer.
- **Scratch Creation:** Create a linear scratch in the monolayer using a sterile 200 μ L pipette tip.
- **Washing:** Wash the cells with PBS to remove detached cells and debris.
- **Compound Treatment:** Add fresh media containing the test compound or vehicle control.
- **Image Acquisition:** Capture images of the scratch at 0 hours and after 48 hours of incubation.
- **Data Analysis:** Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

C. In Vivo Prostate Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **Demethyluvangetin** derivatives in a mouse model.^{[9][10][11][12][13]}

- **Cell Implantation:** Subcutaneously inject 1×10^6 PC-3 cells suspended in Matrigel into the flank of male nude mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (approximately 100 mm³).
- **Treatment Administration:** Randomly assign mice to treatment groups (e.g., vehicle, 5-DTAN, 5-ATAN) and administer the compounds daily via oral gavage.
- **Tumor Measurement:** Measure the tumor volume every 2-3 days using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- **Endpoint:** After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.

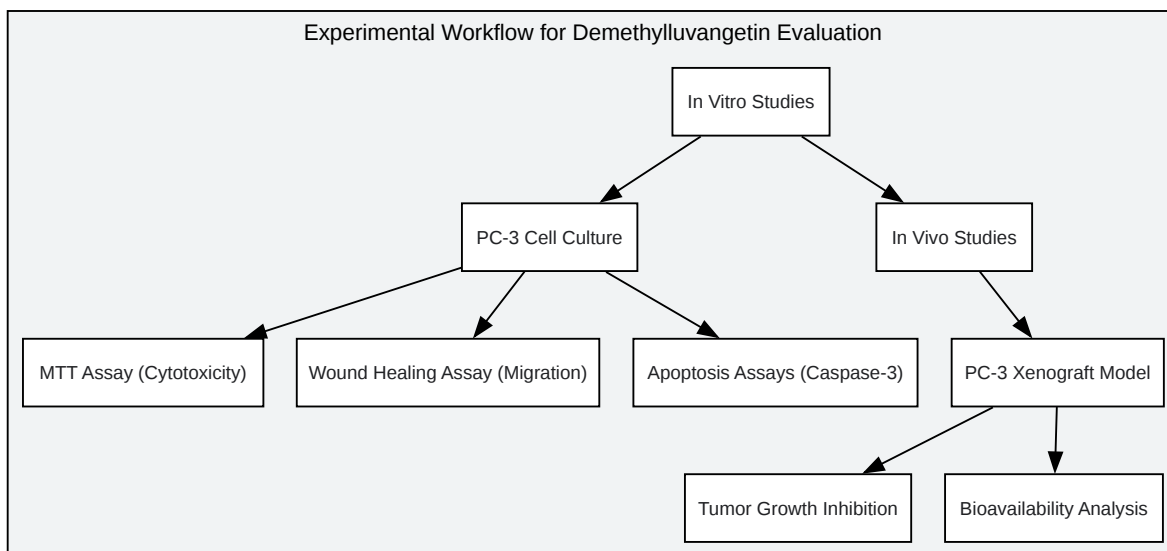
D. Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner of apoptosis.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Cell Lysis:** Treat cells with the test compound, harvest, and lyse them using a specific cell lysis buffer.
- **Substrate Addition:** Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
- **Incubation:** Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.
- **Signal Detection:** Measure the absorbance or fluorescence of the cleaved product using a microplate reader.
- **Data Analysis:** Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

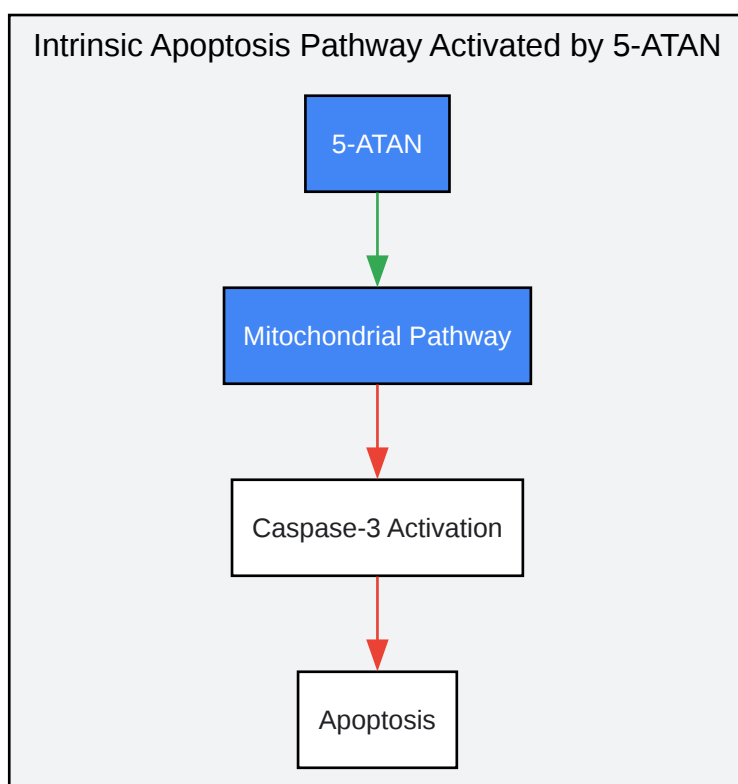
IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways implicated in the action of **Demethyluvanetin** and a general experimental workflow for its evaluation.



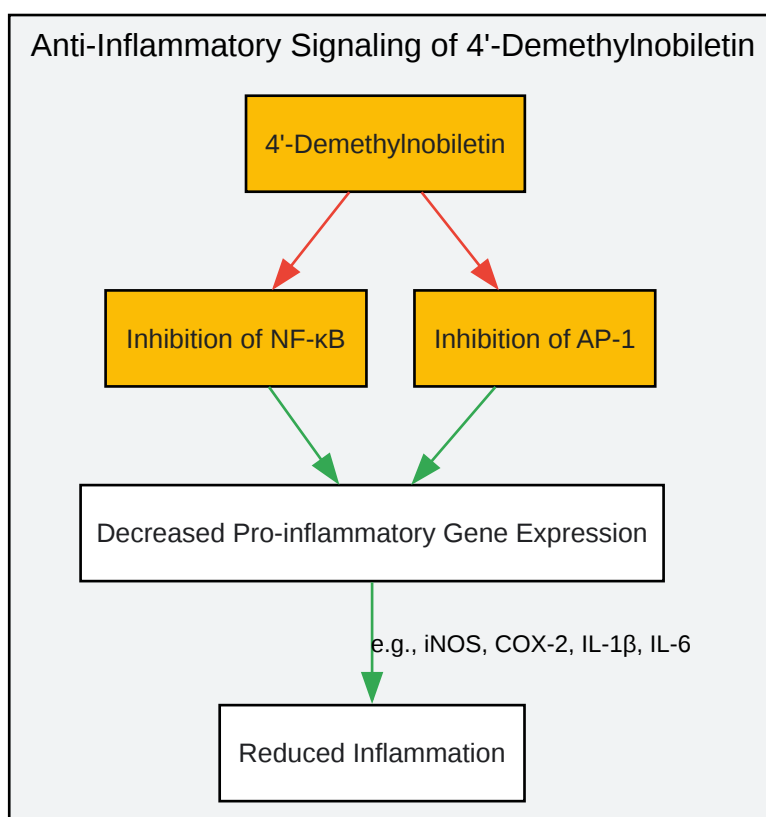
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Figure 1: General experimental workflow for evaluating **Demethyluvangetin**.



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Figure 2: Intrinsic apoptosis pathway activated by 5-ATAN.



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Figure 3: Anti-inflammatory signaling of 4'-Demethylnobiletin.

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